molecular formula C24H36O3 B14434733 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-94-2

4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B14434733
CAS No.: 75390-94-2
M. Wt: 372.5 g/mol
InChI Key: WMHBLEZCFAVKSZ-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-pentylbicyclo[222]octane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-butoxyphenol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

75390-94-2

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(4-butoxyphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C24H36O3/c1-3-5-7-12-23-13-16-24(17-14-23,18-15-23)22(25)27-21-10-8-20(9-11-21)26-19-6-4-2/h8-11H,3-7,12-19H2,1-2H3

InChI Key

WMHBLEZCFAVKSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)OCCCC

Origin of Product

United States

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